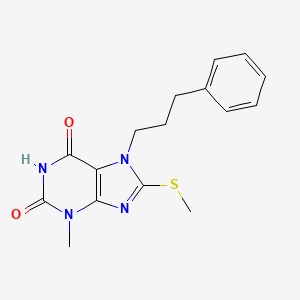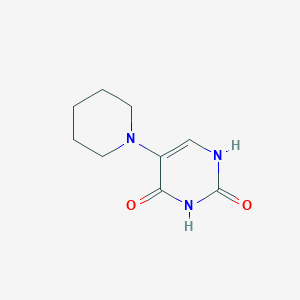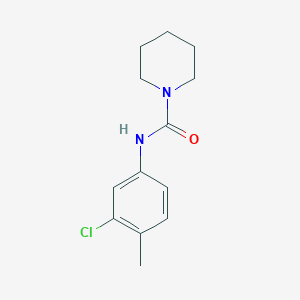![molecular formula C16H16N2O3S B6419895 7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1029791-54-5](/img/structure/B6419895.png)
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Applications De Recherche Scientifique
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and the inhibition of certain enzymes and proteins. It has also been used in the study of protein-protein interactions and the inhibition of certain enzymes. This compound has been used to study the structure and function of proteins, as well as to explore the mechanisms of various biological processes.
Mécanisme D'action
Target of Action
The primary target of the compound 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition is part of the compound’s interaction with its targets, leading to changes in the energy metabolism of the Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, affecting its growth and survival .
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . This is achieved by disrupting the bacteria’s energy metabolism through the inhibition of Cyt-bd .
Avantages Et Limitations Des Expériences En Laboratoire
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several advantages in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and store. This compound is also relatively stable, and it has a low toxicity profile. However, this compound is not soluble in aqueous solutions, and it is not suitable for use in high-temperature reactions.
Orientations Futures
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has potential applications in the study of various diseases, such as cancer, diabetes, and cardiovascular diseases. It could also be used to study the effects of various drugs on cellular processes, such as cell proliferation and apoptosis. Additionally, this compound could be used to study the effects of various environmental factors, such as radiation, on biological systems. It could also be used to study the effects of various drugs on the expression of genes and proteins. Finally, this compound could be used to develop new drugs and therapies for various diseases.
Méthodes De Synthèse
7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be synthesized through a two-step reaction. The first step involves the reaction of 3,4-diethoxyphenyl thiophene-2-carboxaldehyde with sodium hydroxide, resulting in the formation of the intermediate product, 3,4-diethoxyphenyl thiophene-2-carboxylate. The second step involves the reaction of the intermediate product with 4-methylthiourea, resulting in the formation of this compound.
Analyse Biochimique
Biochemical Properties
7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is essential for the bacterium’s energy metabolism . This interaction leads to ATP depletion, thereby inhibiting the growth of the bacteria. Additionally, these compounds have been found to inhibit EZH2, an enzyme involved in gene silencing, which can lead to antitumor effects .
Cellular Effects
The effects of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation. For example, it has shown significant antiproliferative activity against lymphoma cell lines, such as SU-DHL-6 and K562 . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to cytochrome bd oxidase, inhibiting its activity and leading to ATP depletion in Mycobacterium tuberculosis . In cancer cells, it inhibits EZH2, resulting in the reactivation of tumor suppressor genes and induction of apoptosis . These binding interactions and enzyme inhibitions are critical for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on target enzymes and proteins over extended periods . Long-term exposure to the compound in vitro and in vivo has demonstrated sustained antiproliferative and antimicrobial activities.
Dosage Effects in Animal Models
The effects of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and bacterial proliferation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound can lead to cytotoxicity in normal cells, highlighting the importance of determining the optimal therapeutic dose .
Metabolic Pathways
7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase and EZH2, influencing metabolic flux and metabolite levels . These interactions can lead to changes in energy metabolism and gene expression, contributing to the compound’s therapeutic effects.
Transport and Distribution
The transport and distribution of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target cells. This distribution is essential for the compound’s effectiveness in inhibiting target enzymes and proteins .
Subcellular Localization
The subcellular localization of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, leading to the desired therapeutic effects .
Propriétés
IUPAC Name |
7-(3,4-diethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-20-12-6-5-10(7-13(12)21-4-2)11-8-22-15-14(11)17-9-18-16(15)19/h5-9H,3-4H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOFXWGCLOKWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B6419812.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419828.png)


![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)



![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)
![N-(4-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419882.png)
![3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6419903.png)
![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)